molecular formula C24H40N2O5 B14918404 Boc-beta-(2-furyl)-L-alanine dicyclohexylammonium salt

Boc-beta-(2-furyl)-L-alanine dicyclohexylammonium salt

Cat. No.: B14918404
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt typically involves the protection of the amino group of 3-(2-furyl)-DL-alanine with a tert-butoxycarbonyl (BOC) group. The reaction is carried out under controlled conditions to ensure high yield and purity. The protected amino acid is then reacted with dicyclohexylamine to form the final salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is used in the synthesis of peptides and other complex molecules. It serves as a protected amino acid derivative, facilitating the stepwise construction of peptide chains .

Biology: In biological research, the compound is used to study protein interactions and functions. It enables the precise introduction of specific amino acid residues into proteins, aiding in protein engineering and biomaterial development .

Medicine: In medicine, BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is used in the development of peptide-based drug candidates. It enhances the stability and bioavailability of therapeutic peptides, contributing to the creation of novel drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, the compound is used in bioconjugation strategies to link peptides with bioactive molecules such as fluorophores, drugs, or nanoparticles. These conjugates are valuable tools in diagnostics, imaging, and targeted drug delivery .

Mechanism of Action

The mechanism of action of BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt involves the protection of the amino group during peptide synthesis. The BOC group prevents unwanted reactions at the amino site, allowing for the selective formation of peptide bonds. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

  • BOC-3-(2-furyl)-L-alanine dicyclohexylamine salt
  • BOC-3-(2-furyl)-D-alanine dicyclohexylamine salt

Comparison: BOC-3-(2-furyl)-DL-alanine dicyclohexylamine salt is unique due to its racemic mixture, containing both D- and L- forms of the amino acid. This makes it versatile for various applications compared to its enantiomerically pure counterparts. The DL form can be used in studies where the effects of both enantiomers are of interest .

Properties

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

IUPAC Name

dicyclohexylazanium;3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2

InChI Key

QYEOQPFAYJEDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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